molecular formula C7H17ClN2O2 B1440852 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride CAS No. 1220028-51-2

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride

Cat. No.: B1440852
CAS No.: 1220028-51-2
M. Wt: 196.67 g/mol
InChI Key: DVXBGNSRGAIOQC-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C6H14ClN2O2 It is a white crystalline substance primarily used in scientific research as a reagent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride typically involves the reaction of 2-methylpropanamide with 2-methoxyethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride
  • 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride

Uniqueness

2-Amino-N-(2-methoxyethyl)-2-methylpropanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its applications in various scientific fields highlight its versatility and importance in research and industry.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(10)9-4-5-11-3;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXBGNSRGAIOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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